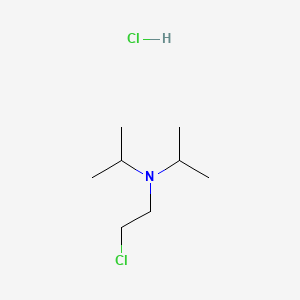

Clorhidrato de Cloruro de 2-Diisopropilaminoetilo

Descripción general

Descripción

El clorhidrato de (2-Cloroethyl)diisopropilamina es un compuesto químico con la fórmula molecular C8H19Cl2N. Se usa comúnmente como intermedio en la síntesis de diversos productos farmacéuticos, agroquímicos y colorantes. El compuesto es conocido por su reactividad debido a la presencia de un grupo cloroetil y una porción de diisopropilamina .

Aplicaciones Científicas De Investigación

El clorhidrato de (2-Cloroethyl)diisopropilamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se estudia por sus posibles efectos en los sistemas biológicos, particularmente en el contexto del desarrollo de fármacos.

Medicina: Sirve como intermedio en la síntesis de varios productos farmacéuticos, incluidos posibles agentes anticancerígenos.

Industria: El compuesto se utiliza en la producción de agroquímicos y colorantes

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-(Diisopropylamino)ethyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with a range of enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as an alkylating agent, modifying the structure of biomolecules by adding alkyl groups. This interaction can alter the activity of enzymes and proteins, leading to changes in biochemical pathways .

Cellular Effects

The effects of 2-(Diisopropylamino)ethyl chloride hydrochloride on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By acting as an alkylating agent, it can modify DNA and RNA, leading to changes in gene expression. This can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, 2-(Diisopropylamino)ethyl chloride hydrochloride exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying the structure of DNA and RNA. These molecular interactions are crucial for its role in biochemical reactions and its impact on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Diisopropylamino)ethyl chloride hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is known to be hygroscopic and air-sensitive, which can affect its stability. Over time, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular functions, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2-(Diisopropylamino)ethyl chloride hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects on cellular functions, while at higher doses, it can induce significant changes. Toxicity studies have shown that high doses can lead to adverse effects, such as cell death and tissue damage. It is important to determine the threshold doses to avoid toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

2-(Diisopropylamino)ethyl chloride hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit or activate metabolic enzymes, leading to changes in the production of metabolic intermediates. These interactions are crucial for its role in biochemical reactions and its impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(Diisopropylamino)ethyl chloride hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s solubility in water facilitates its transport within the aqueous environment of cells. Additionally, its interactions with binding proteins can influence its distribution to specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-(Diisopropylamino)ethyl chloride hydrochloride is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression. Its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de clorhidrato de (2-Cloroethyl)diisopropilamina típicamente implica la reacción de diisopropilamina con óxido de etileno, seguida de cloración. Las condiciones de reacción a menudo requieren un ambiente controlado para asegurar que el producto deseado se obtenga con alta pureza.

Métodos de producción industrial: En entornos industriales, la producción de clorhidrato de (2-Cloroethyl)diisopropilamina se escala utilizando reactores de flujo continuo. Este método permite un mejor control de los parámetros de reacción, lo que lleva a mayores rendimientos y calidad constante del producto .

Tipos de reacciones:

Reacciones de sustitución: El grupo cloroetil en el clorhidrato de (2-Cloroethyl)diisopropilamina puede sufrir reacciones de sustitución nucleófila, donde el átomo de cloro es reemplazado por otros nucleófilos.

Reacciones de oxidación y reducción: El compuesto también puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con las reacciones de sustitución.

Reactivos y condiciones comunes:

Nucleófilos: Los nucleófilos comunes utilizados en reacciones de sustitución incluyen iones hidróxido, iones alcóxido y aminas.

Agentes oxidantes: Se pueden usar agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para reacciones de oxidación.

Agentes reductores: Los agentes reductores como el hidruro de aluminio y litio se pueden emplear para reacciones de reducción.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica con iones hidróxido puede producir diisopropilaminoetanol .

Mecanismo De Acción

El mecanismo de acción del clorhidrato de (2-Cloroethyl)diisopropilamina implica su reactividad con nucleófilos. El grupo cloroetil puede formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas, lo que puede llevar a la inhibición de enzimas clave o la interrupción de los procesos celulares. La porción de diisopropilamina también puede interactuar con objetivos moleculares específicos, contribuyendo a la actividad biológica general del compuesto .

Compuestos similares:

- Clorhidrato de 2-Cloro-N,N-dimethylethylamine

- Clorhidrato de 2-Cloro-N,N-diethylethylamine

- Cloruro de bis(2-cloroethyl)amonio

Comparación: El clorhidrato de (2-Cloroethyl)diisopropilamina es único debido a la presencia de la porción de diisopropilamina, que imparte propiedades estéricas y electrónicas distintas en comparación con sus análogos. Esta singularidad puede influir en su reactividad e interacciones con objetivos biológicos, convirtiéndolo en un compuesto valioso en diversas aplicaciones .

Comparación Con Compuestos Similares

- 2-Chloro-N,N-dimethylethylamine hydrochloride

- 2-Chloro-N,N-diethylethylamine hydrochloride

- Bis(2-chloroethyl)ammonium chloride

Comparison: (2-Chloroethyl)diisopropylamine hydrochloride is unique due to the presence of the diisopropylamine moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various applications .

Propiedades

IUPAC Name |

N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClN.ClH/c1-7(2)10(6-5-9)8(3)4;/h7-8H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSXYVRFJVAVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCl)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048701 | |

| Record name | N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4261-68-1 | |

| Record name | 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-26685 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4261-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyldiisopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPANAMINE, N-(2-CHLOROETHYL)-N-(1-METHYLETHYL)-, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RMR38FCEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

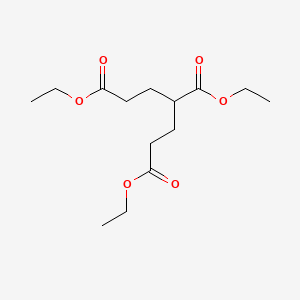

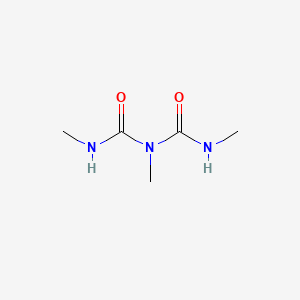

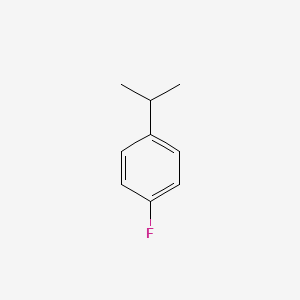

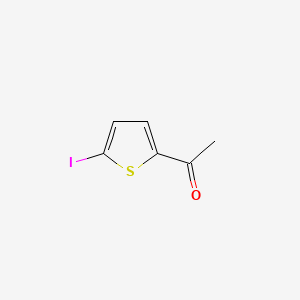

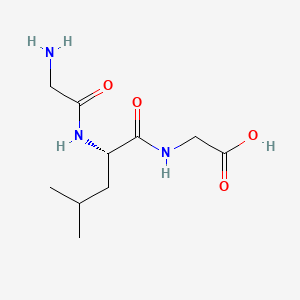

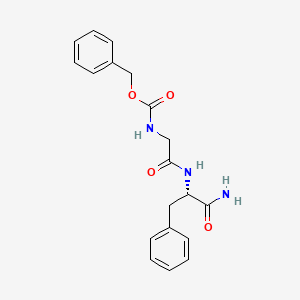

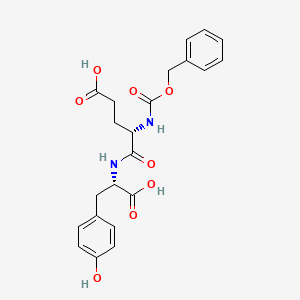

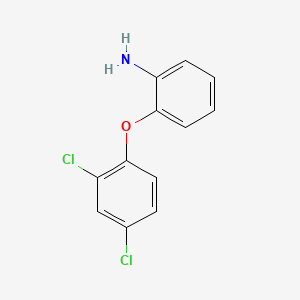

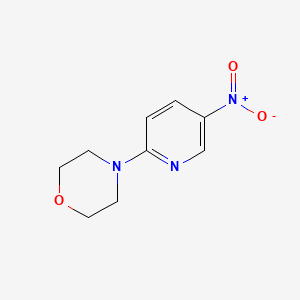

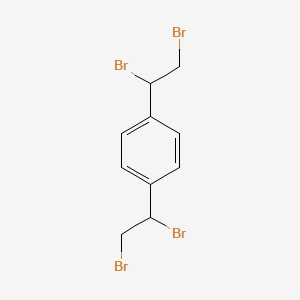

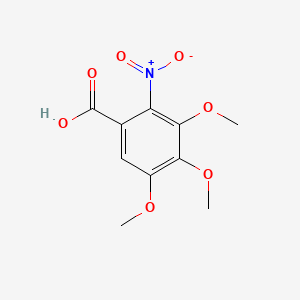

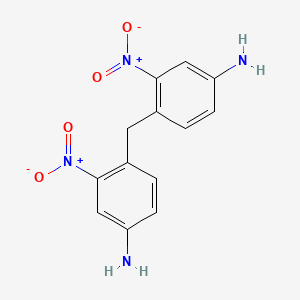

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.